

Application Notes and Protocols for c-Met-IN-9 in Cell Culture

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Compound of Interest

Compound Name: c-Met-IN-9

Cat. No.: B12408381

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These application notes provide detailed protocols for the solubility and preparation of **c-Met-IN-9** for use in cell culture experiments. **c-Met-IN-9** is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion.

Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic development.

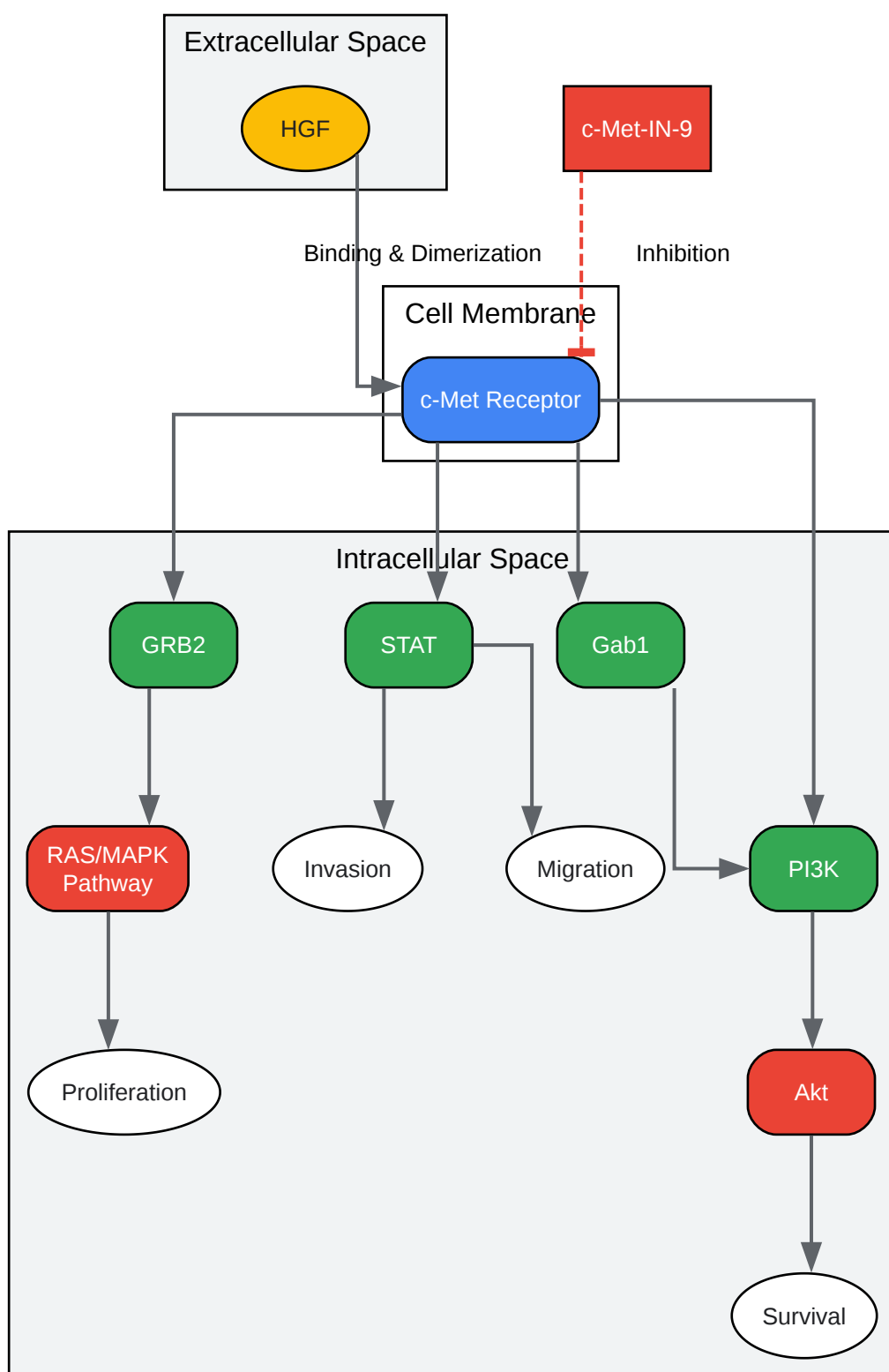
c-Met-IN-9: Mechanism of Action

c-Met-IN-9 is a 4-phenoxy pyridine derivative that acts as a c-Met kinase inhibitor with an IC₅₀ of 12 nM.^[1] By binding to the ATP-binding site of the c-Met kinase domain, **c-Met-IN-9** blocks its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and a reduction in tumor cell proliferation and motility.^[1]

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor. This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various downstream signaling molecules. These include Gab1, GRB2, and PI3K, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.

These pathways collectively regulate essential cellular processes like proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a hallmark of many cancers.





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References

- 1. medchemexpress.com [medchemexpress.com]
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